molecular formula C20H20FN3O4 B11428698 2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11428698
M. Wt: 385.4 g/mol
InChI Key: KCQCKRSPFBVRET-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the methoxyethyl group: This can be done through an alkylation reaction using a suitable alkylating agent.

    Formation of the final acetamide structure: This step involves the acylation of the intermediate compound with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
  • 2-[1-(4-bromophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
  • 2-[1-(4-methylphenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Uniqueness

The presence of the fluorophenyl group in 2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interaction with biological targets. This makes it a unique compound with potentially distinct applications and effects.

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C20H20FN3O4/c1-28-12-11-23-17(13-18(25)22-15-5-3-2-4-6-15)19(26)24(20(23)27)16-9-7-14(21)8-10-16/h2-10,17H,11-13H2,1H3,(H,22,25)

InChI Key

KCQCKRSPFBVRET-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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